Methyl pyruvate

Description

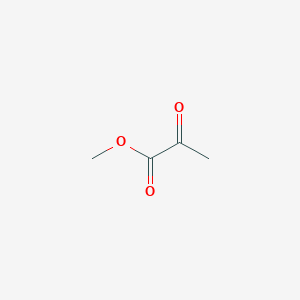

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKLZLBVOJRSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049326 | |

| Record name | Methylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-22-6 | |

| Record name | Methyl pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PYRUVATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylpyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KJM65G5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyruvate (B1213749) (CH₃COCOOCH₃), the methyl ester of pyruvic acid, is a pivotal organic compound with significant implications in biochemical research and as a versatile intermediate in organic synthesis. Its unique structure, featuring both a ketone and an ester functional group, imparts a distinct reactivity profile that is leveraged in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Notably, methyl pyruvate serves as a prochiral precursor for the synthesis of essential amino acids like alanine (B10760859) and lactic acid.[3] In the realm of metabolic studies, it is recognized as a potent secretagogue, playing a role in stimulus-secretion coupling, particularly in pancreatic beta-cells, making it a compound of interest for diabetes and metabolic disease research.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key chemical reactions and metabolic interactions.

Physical Properties

This compound is a colorless to light yellow, flammable liquid characterized by a fruity odor.[1][6][7] The following tables summarize its key physical properties.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₃ | [7] |

| Molecular Weight | 102.09 g/mol | [7] |

| Appearance | Colorless to yellowish clear liquid | [6][7] |

| Odor | Fruity, penetrating | [1] |

| Melting Point | -22 °C | [3] |

| Boiling Point | 134-137 °C at 760 mmHg | [6] |

| Density | 1.13 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.404 | [8] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble/Moderately soluble | [1] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [9] |

| Methanol (B129727) | Soluble | [9] |

| Toluene | Soluble | [2] |

Safety and Handling Properties

| Property | Value | Reference(s) |

| Flash Point | 39 °C (102.2 °F) - Closed Cup | [10] |

| Vapor Pressure | 7.7 mmHg at 25 °C | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the ketone and ester functional groups, making it susceptible to nucleophilic attack and a participant in various condensation reactions.[1]

Stability and Storage: this compound is stable under normal conditions but is sensitive to hydrolysis, with the equilibrium favoring the hydrolysis products.[11][12] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, and bases.[12]

Reactivity:

-

Hydrolysis: The ester linkage can be hydrolyzed to yield pyruvic acid and methanol. This reaction is a key consideration in its handling and use in aqueous solutions.[11]

-

Condensation Reactions: this compound can undergo self-condensation (homo-aldol condensation) in the presence of a base, such as sodium carbonate in methanol, to form various products, including 2-methyl-4-oxopent-2-enedioic acid (OMPD).[13][14][15]

-

Reactions with Nitrogen Compounds: Its reactivity with nitrogen-containing compounds is utilized in the synthesis of various heterocyclic molecules.[2]

Experimental Protocols

Synthesis of this compound

A well-established procedure for the synthesis of this compound is detailed in Organic Syntheses.[11] The method involves the esterification of pyruvic acid with methanol using p-toluenesulfonic acid as a catalyst and benzene (B151609) as an azeotroping agent to remove water.

Procedure:

-

A mixture of 88 g (1 mole) of freshly distilled pyruvic acid, 128 g (4 moles) of absolute methanol, 350 mL of benzene, and 0.2 g of p-toluenesulfonic acid is placed in a 1-liter round-bottomed flask.[11]

-

The flask is connected to a methyl ester column fitted with a condenser.[11]

-

The solution is refluxed vigorously using an oil bath maintained at 150–155 °C. The temperature at the top of the column should be 59–60 °C.[11]

-

As the reaction proceeds, water is removed azeotropically with benzene and collected in the side arm of the column. The lower aqueous layer is periodically removed.[11]

-

After refluxing overnight and continuing to remove the lower layer until cloudiness persists in the upper bubblers, the reaction is deemed complete.[11][12]

-

The this compound is then isolated by fractional distillation of the remaining liquid, collecting the fraction boiling at 136–140 °C at atmospheric pressure.[12]

Determination of Physical Properties

The following are general experimental protocols adaptable for the determination of the physical properties of this compound.

Boiling Point Determination (Thiele Tube Method):

-

A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.[16]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[16]

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.[16]

-

The side arm of the Thiele tube is gently heated, causing a slow and steady rise in temperature.[17]

-

As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[18]

-

Heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[18]

Density Determination (Pycnometer Method):

-

The mass of a clean, dry pycnometer is accurately determined (m₁).[19]

-

The pycnometer is filled with distilled water, and its mass is measured (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at the measurement temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.[20]

-

The mass of the pycnometer filled with this compound is determined (m₃).

-

The density of this compound is calculated using the formula: ρ = (m₃ - m₁) / V.

Solubility Determination:

-

In a small test tube, add a small, measured amount of this compound (e.g., 0.1 mL).[21]

-

Add the solvent (e.g., water, ethanol) in small increments (e.g., 0.2 mL), shaking vigorously after each addition.[21]

-

Observe whether the this compound dissolves completely. The solubility can be qualitatively described as soluble, slightly soluble, or insoluble based on the amount of solvent required to form a homogeneous solution.[21]

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows two singlets.

-

A singlet corresponding to the methyl protons of the acetyl group (CH₃CO-).

-

A singlet corresponding to the methyl protons of the ester group (-OCH₃).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the four carbon atoms.

-

A signal for the carbonyl carbon of the ketone group.

-

A signal for the carbonyl carbon of the ester group.

-

A signal for the methyl carbon of the acetyl group.

-

A signal for the methyl carbon of the ester group.

Experimental Considerations:

-

Sample Preparation: A small amount of this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[22][23]

-

Instrument Parameters: Spectra are acquired on an NMR spectrometer, with typical frequencies for ¹H NMR being 300-600 MHz.[23][24]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Characteristic Absorptions:

-

A strong absorption band corresponding to the C=O stretching of the ketone group.

-

A strong absorption band corresponding to the C=O stretching of the ester group.

-

Absorption bands corresponding to C-O stretching of the ester.

-

Absorption bands corresponding to C-H stretching and bending of the methyl groups.

Experimental Considerations:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.[25] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.[26][27]

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.[28]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Expected Fragments:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (102.09 g/mol ).

-

Fragments resulting from the loss of the methoxy (B1213986) group (-OCH₃).

-

Fragments corresponding to the acetyl cation (CH₃CO⁺).

Experimental Considerations:

-

Ionization Method: Electron Ionization (EI) is commonly used.

-

Instrumentation: Often coupled with Gas Chromatography (GC-MS) for separation and identification. A typical GC-MS setup would involve a capillary column (e.g., DB-5) and a programmed temperature ramp.[29][30]

Signaling Pathways and Logical Relationships

Homo-Aldol Condensation of this compound

This compound undergoes a base-catalyzed homo-aldol condensation. The reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another this compound molecule. The initial aldol (B89426) addition product can then undergo dehydration to form an α,β-unsaturated dicarbonyl compound.

Caption: Base-catalyzed homo-aldol condensation of this compound.

Role of this compound in Pancreatic Beta-Cell Signaling

This compound is known to stimulate insulin (B600854) secretion from pancreatic beta-cells. Its metabolic fate and signaling actions differ from that of pyruvate. It is preferentially metabolized in the mitochondria.[13] The following diagram illustrates the proposed mechanism of action.

References

- 1. CAS 600-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 600-22-6 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound stimulates pancreatic beta-cells by a direct effect on KATP channels, and not as a mitochondrial substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pancreatic β-Cell Electrical Activity and Insulin Secretion: Of Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 600-22-6 [thegoodscentscompany.com]

- 7. haihangchem.com [haihangchem.com]

- 8. Glucose sensing in the pancreatic beta cell: a computational systems analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mitochondrial bioenergetics, metabolism, and beyond in pancreatic β-cells and diabetes [frontiersin.org]

- 10. CN105646208A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. This compound(600-22-6) 1H NMR spectrum [chemicalbook.com]

- 23. 1H-NMR and Hyperpolarized 13C-NMR Assays of Pyruvate-Lactate Exhange: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 25. m.youtube.com [m.youtube.com]

- 26. labcompare.com [labcompare.com]

- 27. drawellanalytical.com [drawellanalytical.com]

- 28. drawellanalytical.com [drawellanalytical.com]

- 29. shimadzu.com [shimadzu.com]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl Pyruvate: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of methyl pyruvate (B1213749), a key organic compound with significant applications in research and development, particularly in the fields of pharmaceutical synthesis and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role in biological systems.

Core Chemical and Physical Properties

Methyl pyruvate, the methyl ester of pyruvic acid, is a colorless liquid at room temperature. It is a vital intermediate in various synthetic and biochemical pathways.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₃ | [1][2][3][4][5] |

| Molecular Weight | 102.09 g/mol | [1][2][3][5][6][7] |

| Linear Formula | CH₃COCO₂CH₃ | [6] |

| SMILES | CC(=O)C(=O)OC | [1][4] |

| CAS Number | 600-22-6 | [2][3][5][6] |

| Appearance | Colorless to yellowish liquid | [5] |

| Boiling Point | 134-137 °C | [3][6] |

| Density | 1.13 g/mL at 25 °C | [3][6] |

Structural Formula

The structural formula of this compound is as follows:

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is through the esterification of pyruvic acid with methanol (B129727), catalyzed by an acid such as p-toluenesulfonic acid. The following protocol is adapted from Organic Syntheses.[8]

Materials:

-

Freshly distilled pyruvic acid (88 g, 1 mole)

-

Absolute methanol (128 g, 4 moles)

-

Benzene (350 ml)

-

p-toluenesulfonic acid (0.2 g)

Equipment:

-

1-liter round-bottomed flask

-

Methyl ester column with a cold finger, thermometer, and efficient condenser

-

Oil bath

Procedure:

-

Combine the freshly distilled pyruvic acid, absolute methanol, benzene, and p-toluenesulfonic acid in the 1-liter round-bottomed flask.

-

Connect the flask to the methyl ester column.

-

Heat the solution to reflux vigorously using an oil bath maintained at 150–155°C. The temperature at the top of the column should be maintained at 59–60°C.

-

Continue refluxing overnight. As the reaction proceeds, an aqueous layer will separate in the lower bubbler of the column.

-

Remove the lower aqueous layer as it forms, approximately every 20–30 minutes, throughout the day.

-

After the reaction is complete, the remaining solution contains this compound. The product can be purified by distillation.

Investigation of this compound's Effect on Insulin (B600854) Secretion from Pancreatic Islets

This compound is utilized as a secretagogue to study stimulus-secretion coupling in pancreatic β-cells.[5][9][10] The following protocol outlines a static insulin secretion assay.

Materials:

-

Isolated pancreatic islets (from rodent or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation)

-

This compound stock solution

-

24-well plates

-

Acid-alcohol solution for insulin extraction

-

Insulin radioimmunoassay (RIA) or ELISA kit

Procedure:

-

Islet Preparation: After isolation, allow pancreatic islets to recover in culture medium.

-

Pre-incubation: Handpick batches of 10 islets in triplicate and place them in a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 20 minutes at 37°C. Repeat this step with fresh buffer.[3][6]

-

Incubation: After the second pre-incubation, replace the buffer with KRB containing:

-

2.8 mM glucose (basal)

-

16.7 mM glucose (positive control)

-

2.8 mM glucose + desired concentration of this compound

-

-

Sample Collection: After incubation, collect the supernatant from each well to measure secreted insulin.

-

Insulin Extraction: To measure intracellular insulin, lyse the islets in each well with an acid-alcohol solution.[3]

-

Insulin Measurement: Quantify the insulin concentration in the supernatant and the cell lysate using an RIA or ELISA kit according to the manufacturer's instructions.

Signaling Pathway of this compound in Pancreatic β-Cells

Recent studies suggest that this compound stimulates insulin secretion by directly affecting ATP-sensitive potassium (KATP) channels, rather than by acting as a mitochondrial substrate.[5][9][10] The proposed mechanism involves the direct inhibition of the KATP channel, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Caption: Proposed signaling pathway for this compound-induced insulin secretion in pancreatic β-cells.

References

- 1. CN105646208A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Static insulin secretion analysis of isolated islets [protocols.io]

- 4. Glucose Deprivation Regulates KATP Channel Trafficking via AMP-Activated Protein Kinase in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound stimulates pancreatic beta-cells by a direct effect on KATP channels, and not as a mitochondrial substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound stimulates pancreatic beta-cells by a direct effect on KATP channels, and not as a mitochondrial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl Pyruvate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for methyl pyruvate (B1213749), a key alpha-keto ester. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure

Methyl pyruvate (C₄H₆O₃) is the methyl ester of pyruvic acid. Its structure consists of a ketone and an ester functional group, which dictates its spectroscopic properties.

IUPAC Name: methyl 2-oxopropanoate[1] Molecular Formula: C₄H₆O₃[1][2][3][4] Molecular Weight: 102.09 g/mol [1][4] CAS Number: 600-22-6[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the two different methyl groups.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is relatively simple, showing two singlets corresponding to the acetyl and methoxy (B1213986) protons. The specific chemical shifts can vary slightly depending on the solvent used.[4]

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| Acetyl group (-C(O)CH₃) | ~2.5 | Singlet |

| Methoxy group (-OCH₃) | ~3.9 | Singlet |

Note: The exact chemical shifts may vary based on the specific experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays four distinct resonances corresponding to the four carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ) in D₂O (predicted) (ppm) |

| Acetyl group (-C(O)C H₃) | 26.8 |

| Methoxy group (-OC H₃) | 54.1 |

| Ester carbonyl (-C (O)O-) | 165.1 |

| Ketone carbonyl (-C (O)-) | 207.2 |

Source: Predicted data from the Human Metabolome Database.[5]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-25 mg) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which results in sharp spectral lines.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon. Key parameters to set include the number of scans, pulse width, and relaxation delay. For quantitative analysis, the relaxation delay should be at least five times the longest T₁ relaxation time of the nuclei being observed.[6]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to its two carbonyl groups.

IR Spectroscopic Data

The key absorption bands in the IR spectrum of this compound are:

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C=O Stretch (Ketone) | 1725 - 1705 | Strong |

| C-O Stretch | 1300 - 1000 | Strong |

| C-H Stretch (sp³) | 3000 - 2850 | Medium |

Note: The presence of two distinct carbonyl peaks is a characteristic feature of alpha-keto esters.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the following methods can be used:

-

Thin Film (Neat Liquid):

-

Place a drop of the neat (undiluted) liquid sample between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to create a thin film.

-

The assembly is then placed in the spectrometer's sample holder. This method is quick but may not be suitable for highly absorbing samples.

-

-

Solution:

-

Prepare a dilute solution (typically 1-5%) of this compound in a suitable solvent that has minimal absorption in the IR region of interest (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃).

-

The solution is placed in a liquid sample cell of a known path length.

-

A reference spectrum of the pure solvent is recorded and subtracted from the sample spectrum.[7]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several fragment ions.

| m/z | Assignment | Relative Intensity |

| 102 | [M]⁺ (Molecular Ion) | Moderate |

| 74 | [M - CO]⁺ or [M - C₂H₄]⁺ | Low |

| 59 | [COOCH₃]⁺ | Strong |

| 43 | [CH₃CO]⁺ | Very Strong (Base Peak) |

Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation:

-

Alpha-cleavage: The bond between the two carbonyl groups is weak and readily cleaves. This leads to the formation of the acetyl cation ([CH₃CO]⁺, m/z 43) and the methoxycarbonyl radical. The acetyl cation is typically the most abundant fragment (the base peak).

-

Loss of a methoxy group: Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (•OCH₃) to form an ion at m/z 71.

-

McLafferty rearrangement is not possible for this compound as it lacks the required gamma-hydrogen.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of 10-100 µg/mL, to avoid saturating the detector.[8]

-

GC Separation: Inject the sample into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. For pure this compound, this step confirms its purity.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

References

- 1. This compound | C4H6O3 | CID 11748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(600-22-6) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(600-22-6) IR Spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0254610) [hmdb.ca]

- 6. Low-Temperature NMR Characterization of Reaction of Sodium Pyruvate with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the Commercial Availability and Purity of Methyl Pyruvate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of methyl pyruvate (B1213749) for research applications. It includes details on common suppliers, available purity grades, and the analytical methods used for its characterization. Furthermore, this guide outlines key signaling pathways involving methyl pyruvate and provides generalized experimental workflows for its use in a laboratory setting.

Commercial Availability of this compound

This compound is readily available from various chemical suppliers in a range of purity grades suitable for research and development. The selection of a specific grade will depend on the sensitivity and requirements of the intended application. Higher purity grades are recommended for applications such as cell-based assays and in vivo studies where impurities could confound the experimental results.

Below is a summary of representative commercial suppliers and the typical purity grades they offer. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Purity Grade(s) Available | Analytical Method for Purity |

| Sigma-Aldrich (Merck) | 90% (Technical Grade), ≥98% | Gas Chromatography (GC) |

| Thermo Fisher Scientific | 94%, 98%, ≥97.5% (GC) | Gas Chromatography (GC), FTIR |

| TCI America | >97.0% (GC) | Gas Chromatography (GC) |

| Santa Cruz Biotechnology | ≥90% | Not specified |

| Aozun Chemical | ≥98.0% (By GC) | Gas Chromatography (GC) |

Analytical Methodologies for Purity Determination

The purity of this compound is most commonly determined by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for peak identification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for assessing purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds.[1][2] For this compound, this method allows for the separation of the main component from any impurities, which can then be identified by their mass spectra.

Generalized Experimental Protocol for GC-MS Purity Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or ethyl acetate. An internal standard may be added for quantitative analysis.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven where the temperature is controlled and programmed to increase over time. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the different components of the sample. The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks. The mass spectrum of the this compound peak is compared to a reference library for confirmation of its identity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3][4][5] Instead, a certified internal standard of known purity is used.

Generalized Experimental Protocol for qNMR Purity Analysis:

-

Sample and Standard Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[6] Dissolve both in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4).[3][7]

-

NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. It is crucial to ensure that the experiment is run under quantitative conditions. This includes using a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of all signals between scans.[6]

-

Data Processing: Process the acquired spectrum, which includes Fourier transformation, phasing, and baseline correction.

-

Integration and Calculation: Integrate the signals corresponding to the analyte (this compound) and the internal standard. The purity of the this compound is calculated using the following equation[3]:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = integral value

-

N = number of protons giving rise to the signal

-

MW = molecular weight

-

m = mass

-

P = purity of the standard

-

Signaling Pathways and In Vitro Applications

This compound is a cell-permeable ester of pyruvate and is often used in research to study the metabolic effects of pyruvate. It serves as a fuel for the Krebs cycle and has been shown to have various biological effects, including stimulating insulin (B600854) secretion and influencing cellular energy metabolism.[8][9]

Role in Insulin Secretion

In pancreatic β-cells, this compound is a potent secretagogue that stimulates insulin secretion.[8] It is thought to act, at least in part, by directly inhibiting ATP-sensitive potassium (KATP) channels, independent of its role as a mitochondrial substrate.[8][10] This leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.

Caption: this compound's role in insulin secretion.

Role in Cellular Energy Metabolism

As a derivative of pyruvate, this compound can enter the mitochondria and be converted to acetyl-CoA, which then fuels the Krebs cycle (also known as the citric acid cycle or TCA cycle) to generate ATP.[9] Pyruvate is a critical link between glycolysis and the Krebs cycle.[9][11]

Caption: Pyruvate's central role in energy metabolism.

General Experimental Workflow

The following diagram outlines a general workflow for researchers using this compound in their experiments.

Caption: A typical experimental workflow using this compound.

References

- 1. louis.uah.edu [louis.uah.edu]

- 2. escholarship.org [escholarship.org]

- 3. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 4. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]

- 5. emerypharma.com [emerypharma.com]

- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. This compound stimulates pancreatic beta-cells by a direct effect on KATP channels, and not as a mitochondrial substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promegaconnections.com [promegaconnections.com]

- 10. researchgate.net [researchgate.net]

- 11. microbenotes.com [microbenotes.com]

Synthesis of methyl pyruvate from pyruvic acid and methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl pyruvate (B1213749) from pyruvic acid and methanol (B129727). The primary method detailed is the Fischer-Speier esterification, a common and effective approach for producing esters. This document outlines the underlying reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of methyl pyruvate.

Reaction Overview: Fischer Esterification

The synthesis of this compound from pyruvic acid and methanol is a classic example of Fischer esterification. This acid-catalyzed reaction involves the reaction of a carboxylic acid (pyruvic acid) with an alcohol (methanol) to form an ester (this compound) and water.[1][2][3][4][5] The reaction is reversible, and therefore, strategies are often employed to drive the equilibrium towards the product side, such as using an excess of one reactant or removing water as it is formed.[1][5]

Commonly used acid catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid.[4][6][7] The choice of catalyst can influence reaction times and yields.

Reaction Mechanism

The Fischer esterification of pyruvic acid with methanol proceeds through a series of protonation and nucleophilic attack steps:

Quantitative Data Summary

The yield of this compound is influenced by various factors including the molar ratio of reactants, the type and amount of catalyst, reaction temperature, and the efficiency of water removal. The following tables summarize quantitative data from various reported experimental procedures.

Table 1: Reactant Quantities and Yields

| Pyruvic Acid (moles) | Methanol (moles) | Catalyst | Catalyst Amount (moles) | Solvent | Yield (%) | Purity (%) | Reference |

| 1 | 4 | p-Toluenesulfonic acid | 0.001 | Benzene (B151609) | Not specified | Not specified | [6] |

| 2.5 | 10 | p-Toluenesulfonic acid | 0.03 | None | 76.15 | 99.85 | [7] |

| 2.5 | 9.5 | p-Toluenesulfonic acid | 0.025 | None | 76.31 | 99.75 | [7] |

| 2.2 | 9.6 | p-Toluenesulfonic acid | 0.020 | None | 76.29 | 99.86 | [7] |

| 2.3 | 9.4 | p-Toluenesulfonic acid | 0.026 | None | 76.32 | 99.76 | [7] |

| Not specified | Not specified | Ethanesulfonic acid | Not specified | Ethylene dichloride | 73 | Not specified | [8] |

Table 2: Reaction Conditions

| Catalyst | Temperature (°C) | Reaction Time | Method of Water Removal | Reference |

| p-Toluenesulfonic acid | 150-155 (oil bath) | Overnight | Azeotropic distillation with benzene | [6] |

| p-Toluenesulfonic acid | Reflux | Until pyruvic acid < 8% | Distillation of methanol, then azeotropic removal with ethanol (B145695) and benzene | [7] |

| Ethanesulfonic acid | Reflux | Not specified | Not specified | [8] |

Detailed Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound.

Protocol 1: Azeotropic Removal of Water with Benzene

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

Pyruvic acid (freshly distilled)

-

Absolute methanol

-

Benzene

-

p-Toluenesulfonic acid

Equipment:

-

1-L round-bottomed flask with a ground-glass joint

-

Methyl ester column (e.g., Clarke-Rahrs)

-

Condenser

-

Heating mantle or oil bath

Procedure:

-

In the 1-L round-bottomed flask, combine 88 g (1 mole) of freshly distilled pyruvic acid, 128 g (4 moles) of absolute methanol, 350 ml of benzene, and 0.2 g of p-toluenesulfonic acid.

-

Assemble the flask with the methyl ester column and condenser.

-

Heat the solution to a vigorous reflux using an oil bath maintained at 150–155 °C. The temperature at the top of the column should be 59–60 °C.

-

Continue refluxing overnight. As the reaction proceeds, water will separate in the collection arm of the column.

-

Remove the lower aqueous layer as it forms.

-

After the reaction is complete (indicated by no more water separation), allow the apparatus to cool.

-

The reaction mixture contains the this compound dissolved in benzene and excess methanol. The product can be isolated by distillation.

Protocol 2: Direct Reflux and Distillation

This protocol is based on a patented method.[7]

Materials:

-

Pyruvic acid

-

Methanol

-

p-Toluenesulfonic acid

-

Ethanol

-

Benzene

Equipment:

-

Reaction flask with reflux condenser

-

Distillation apparatus

Procedure:

-

Mix pyruvic acid, methanol, and p-toluenesulfonic acid in the reaction flask. A typical molar ratio is approximately 1:4:0.01 (pyruvic acid:methanol:catalyst).

-

Heat the mixture to reflux. Monitor the reaction progress by measuring the concentration of pyruvic acid.

-

Once the mass percentage of pyruvic acid is below 8%, stop the reaction.

-

Remove the excess methanol from the reaction mixture by distillation.

-

Add ethanol and benzene to the mixture to facilitate the azeotropic removal of water.

-

After water removal, distill off the benzene and ethanol to obtain the crude this compound.

-

The crude product can be further purified by fractional distillation.

Experimental Workflow

The general workflow for the synthesis of this compound via Fischer esterification can be visualized as follows:

Alternative Synthesis Routes

While Fischer esterification is the most direct method, other routes to synthesize this compound have been reported, including:

-

Reaction of the silver salt of pyruvic acid with methyl iodide.[6][8]

-

Catalytic dehydrogenation of lactic acid esters.[8]

-

Oxidation of ethyl lactate (B86563) with potassium permanganate.[8]

These methods may be advantageous in specific research contexts but often involve more complex procedures or less readily available starting materials.

Safety Considerations

-

Pyruvic acid is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methanol is toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Benzene is a known carcinogen and should be handled with extreme caution.

-

The reaction is typically heated to high temperatures, and appropriate precautions should be taken to avoid burns.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. homework.study.com [homework.study.com]

- 3. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105646208A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Key Reactions and Reactivity of the α-Ketoester Functionality

For Researchers, Scientists, and Drug Development Professionals

The α-ketoester moiety is a valuable functional group in organic synthesis, prized for its dual reactivity which allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis and key reactions of α-ketoesters, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Synthesis of α-Ketoesters

The versatile nature of α-ketoesters has led to the development of numerous synthetic strategies. Key methods include the oxidation of α-hydroxy esters, Friedel-Crafts acylation, and reactions involving organometallic reagents.

Oxidation of α-Hydroxy Esters

A common and direct route to α-ketoesters is the oxidation of the corresponding α-hydroxy esters. Various oxidizing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired scale of the reaction.

Table 1: Comparison of Oxidation Methods for the Synthesis of α-Ketoesters [1][2]

| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reference |

| Trichloroisocyanuric acid (TCCA)/TEMPO | Benzyl (B1604629) alcohol | Benzaldehyde | up to 95% | [3] |

| Dess-Martin Periodinane | Methyl vinyl carbinol | Methyl 2-oxobut-3-enoate | ~85% (NMR) | [4] |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | para-Substituted benzyl alcohols | Methyl benzoates | 86-98% | |

| AZADO/O₂ | α-Hydroxy acids | α-Keto acids | High yields | [1] |

| Cu(I)/O₂ | α-Hydroxy ketones | α-Keto aldehydes | up to 87% |

This protocol describes the oxidation of methyl mandelate (B1228975) to methyl benzoylformate using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.

Materials:

-

Methyl mandelate (1.0 equiv)

-

Dess-Martin Periodinane (1.1 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve methyl mandelate in DCM in a round-bottom flask.

-

Add Dess-Martin Periodinane portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl benzoylformate.

Friedel-Crafts Acylation

Aromatic and heteroaromatic α-ketoesters can be synthesized via Friedel-Crafts acylation using an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.[1][2]

Table 2: Friedel-Crafts Acylation for α-Ketoester Synthesis [5][6]

| Arene | Acylating Agent | Lewis Acid | Product | Yield (%) | Reference |

| Benzene | Ethyl oxalyl chloride | AlCl₃ | Ethyl benzoylformate | Good | [2] |

| Anisole (B1667542) | Propionyl chloride | AlCl₃ | 4'-Methoxypropiophenone | - | [7] |

| Toluene | Acetyl chloride | AlCl₃ | 4'-Methylacetophenone | - | [7] |

| Benzene | Benzoyl chloride | Various | Benzophenone | 50-97% | [6] |

This procedure details the acylation of anisole with propionyl chloride to yield 4'-methoxypropiophenone.

Materials:

-

Anisole (0.75 equiv)

-

Propionyl chloride (1.0 equiv)

-

Aluminum chloride (AlCl₃) (1.05 equiv)

-

Dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, suspend aluminum chloride in DCM and cool the mixture in an ice bath.

-

Slowly add propionyl chloride to the suspension over 15 minutes.

-

Dissolve anisole in DCM and add it dropwise to the cooled acylation mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 30 minutes.

-

Pour the reaction mixture into a beaker containing ice and concentrated HCl and stir for 10-15 minutes.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Grignard Reaction with Diethyl Oxalate (B1200264)

A versatile method for the synthesis of α-ketoesters involves the reaction of a Grignard reagent with diethyl oxalate.[8] This reaction allows for the introduction of a wide variety of R groups.

Table 3: Synthesis of α-Ketoesters via Grignard Reaction [8][9]

| Grignard Reagent | Electrophile | Product | Yield (%) | Reference |

| p-Methoxyphenylmagnesium bromide | Ethyl 2-pyridyl oxalate | Ethyl 2-oxo-2-(p-methoxyphenyl)acetate | 69% | [9] |

| 2,6-Dimethylphenylmagnesium bromide | Ethyl 2-pyridyl oxalate | Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate | 78% | [9] |

| Cyclohexylmagnesium chloride | Ethyl 2-pyridyl oxalate | Ethyl 2-cyclohexyl-2-oxoacetate | 68% | [9] |

This protocol describes the synthesis of ethyl benzoylformate from phenylmagnesium bromide and diethyl oxalate.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Diethyl oxalate

-

Aqueous ammonium (B1175870) chloride solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Cool the Grignard solution in an ice bath and slowly add a solution of diethyl oxalate in anhydrous diethyl ether.

-

After the addition is complete, stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain ethyl benzoylformate.

Key Reactions of the α-Ketoester Functionality

The presence of two adjacent electrophilic centers and an enolizable α-proton confers a rich and varied reactivity to the α-ketoester functionality.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl of an α-ketoester is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents, leading to the formation of α-hydroxy esters.

This procedure details the reaction of methylmagnesium bromide with ethyl pyruvate (B1213749).

Materials:

-

Ethyl pyruvate (1.0 equiv)

-

Methylmagnesium bromide (1.1 equiv, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve ethyl pyruvate in anhydrous diethyl ether and cool the solution to 0 °C.

-

Slowly add the methylmagnesium bromide solution dropwise via syringe.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude α-hydroxy ester, which can be purified by column chromatography.

Reduction of the Ketone Carbonyl

The ketone carbonyl can be selectively reduced to a hydroxyl group using various reducing agents. For asymmetric reductions, the Corey-Bakshi-Shibata (CBS) reduction is a powerful method.[8][10][11]

Table 4: Reduction of α-Ketoesters [12][13][14]

| Substrate | Reducing Agent | Product | Yield (%) | ee (%) | Reference |

| α-Keto amides/esters | TsNHNH₂/NaHCO₃ | α-Hydroxy amides/esters | Good to excellent | - | [13] |

| α-Keto esters | HI/Acetic anhydride | α-Acetoxy esters | Good to excellent | - | [14] |

| Prochiral ketones | CBS catalyst/BH₃ | Chiral secondary alcohols | High | >95% | [11] |

This protocol describes the enantioselective reduction of ethyl benzoylformate to (R)-ethyl mandelate.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1.0 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF) (1.0 equiv, 1.0 M solution in THF)

-

Ethyl benzoylformate (1.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution and cool to -78 °C.

-

Slowly add the borane-THF complex and stir for 10 minutes.

-

Add a solution of ethyl benzoylformate in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield (R)-ethyl mandelate. The enantiomeric excess can be determined by chiral HPLC analysis.

Enolate Chemistry

The α-protons of α-ketoesters are acidic and can be removed by a suitable base to form an enolate, which can then participate in various reactions, including alkylation.[15][16]

This protocol describes the methylation of the enolate of ethyl phenylglyoxylate (B1224774).

Materials:

-

Ethyl phenylglyoxylate (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

-

Methyl iodide (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve ethyl phenylglyoxylate in anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution dropwise and stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.

-

Add methyl iodide dropwise and continue stirring at -78 °C for 1-2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Cycloaddition Reactions

α,β-Unsaturated α-ketoesters can act as dienophiles in Diels-Alder reactions, providing a route to highly functionalized six-membered rings.[17][18][19]

This protocol outlines the reaction between methyl 2-oxo-3-butenoate and isoprene (B109036).

Materials:

-

Methyl 2-oxo-3-butenoate (1.0 equiv)

-

Isoprene (2.0 equiv)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, dissolve methyl 2-oxo-3-butenoate in DCM.

-

Add isoprene to the solution.

-

Heat the sealed tube at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting cycloadducts by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow.

Caption: Synthetic routes to α-ketoesters.

Caption: Key reactions of the α-ketoester functionality.

Caption: General experimental workflow for α-ketoester reactions.

References

- 1. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reduction of .alpha.-diketones and .alpha.-keto esters with hydrogen iodide in acetic anhydride-acetic acid | Semantic Scholar [semanticscholar.org]

- 15. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]

- 16. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 18. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

The Industrial Versatility of Methyl Pyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl pyruvate (B1213749), the methyl ester of pyruvic acid, is a highly reactive and versatile α-keto ester that serves as a pivotal building block in a multitude of industrial applications. Its unique chemical structure, featuring adjacent ketone and ester functionalities, allows for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This technical guide provides an in-depth overview of the core industrial applications of methyl pyruvate, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Physicochemical Properties and Industrial Specifications

This compound is a colorless to light yellow liquid with a characteristic fruity odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in various industrial processes.

| Property | Value | References |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| CAS Number | 600-22-6 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 134-137 °C (at 760 mmHg) | |

| Melting Point | -22 °C | |

| Density | 1.13 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.404 | |

| Flash Point | 39.4 °C (103 °F) | |

| Solubility | Soluble in chloroform, methanol, ether, and alcohol. Slightly soluble in water. | |

| Vapor Pressure | 7.7 mmHg at 25 °C |

For industrial applications, this compound is typically available in purities of 98% or higher, with low moisture content to prevent hydrolysis.

Synthesis of this compound

The most common industrial synthesis of this compound is through the esterification of pyruvic acid with methanol, typically catalyzed by an acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established method for the preparation of this compound.

Materials:

-

Pyruvic acid (freshly distilled)

-

Absolute methanol

-

Benzene

-

p-Toluenesulfonic acid

-

Oil bath

-

Distillation apparatus with a methyl ester column

Procedure:

-

In a 1-liter round-bottomed flask, combine 88 g (1 mole) of freshly distilled pyruvic acid, 128 g (4 moles) of absolute methanol, 350 ml of benzene, and 0.2 g of p-toluenesulfonic acid.

-

Attach a methyl ester column to the flask and fit it with a condenser.

-

Heat the solution to a vigorous reflux using an oil bath maintained at 150–155 °C. The temperature at the top of the column should be approximately 59–60 °C.

-

Continue refluxing overnight. As the reaction proceeds, an aqueous layer will separate in the lower part of the column. This lower layer should be removed periodically.

-

After the reaction is complete (indicated by no further separation of the aqueous layer), allow the reaction mixture to cool.

-

Isolate the this compound by fractional distillation of the remaining liquid.

-

Collect the fraction boiling at 136–140 °C at atmospheric pressure.

Yield: This process typically yields 66–73 g (65–71%) of this compound.

Esterification of pyruvic acid to this compound.

Pharmaceutical Applications

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex molecular architectures found in modern therapeutics.

Synthesis of Perindopril

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, heart failure, and diabetic kidney disease. While many patented syntheses of Perindopril start from pyruvic acid or its sodium salt, the core transformation involves the reductive amination of a pyruvate derivative. A generalized pathway illustrating the role of a pyruvate moiety in the formation of a key intermediate for Perindopril is shown below.

Generalized synthesis of a key Perindopril intermediate.

Agrochemical Applications

This compound serves as a versatile C3 building block for the synthesis of various agrochemicals, particularly heterocyclic compounds that form the core of many modern herbicides and fungicides.

Pyrazole (B372694) and Sulfonylurea Agrochemicals

Pyruvate derivatives are key precursors in the construction of pyrazole and sulfonylurea heterocyclic systems. These classes of compounds are known for their potent and selective biological activities.

-

Pyrazole Fungicides and Herbicides: These compounds often act by inhibiting specific enzymes in target organisms. The pyrazole ring is a common scaffold in many commercial agrochemicals.

-

Sulfonylurea Herbicides: This class of herbicides is known for its high efficacy at low application rates, inhibiting the acetolactate synthase (ALS) enzyme in plants.

The general workflow for the synthesis of these agrochemicals involves the reaction of a pyruvate derivative with a suitable nitrogen-containing reagent to form the heterocyclic core, which is then further functionalized to yield the final active ingredient.

General workflow for agrochemical synthesis.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, enabling the synthesis of chiral molecules and complex structures.

Enantioselective Hydrogenation

The asymmetric hydrogenation of this compound to produce optically active methyl lactate (B86563) is a widely studied and industrially important reaction. Chiral methyl lactate is a key building block for pharmaceuticals and biodegradable polymers.

This protocol describes a typical procedure for the enantioselective hydrogenation of this compound using a modified iridium catalyst.

Materials:

-

This compound

-

Ethanol (B145695) (solvent)

-

Polyvinylpyrrolidone-stabilized iridium (PVP-Ir) catalyst

-

Cinchonidine (chiral modifier)

-

n-Butanol (internal standard)

-

High-pressure stainless steel autoclave

Procedure:

-

To a 100-mL stainless steel autoclave, add 1.0 mL of this compound, 1.0 mL of n-butanol, 6.0 mL of a PVP-Ir solution in ethanol (containing 0.014 mmol of Ir), and 4.3 mg of cinchonidine.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 4.0 MPa.

-

Maintain the reaction temperature at 10 °C (283 K) with stirring.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, carefully vent the autoclave and recover the product mixture.

Results: The enantiomeric excess (e.e.) of the resulting R-(+)-methyl lactate can be determined by chiral gas chromatography. Under optimized conditions, high enantioselectivities can be achieved.

Aldol Condensation

This compound can undergo self-condensation or react with other carbonyl compounds in aldol-type reactions. These reactions are fundamental in carbon-carbon bond formation and provide access to a variety of complex molecules. For instance, the base-catalyzed self-condensation of this compound can lead to the formation of a lactone intermediate, which can then rearrange to form a diacid monoester.

Aldol self-condensation of this compound.

Flavor and Fragrance Industry

Pyruvic acid and its esters, including this compound, are known for their contributions to the flavor profiles of various foods and beverages. While ethyl pyruvate has a designated FEMA GRAS (Generally Recognized as Safe) number (2457), this compound is also used as a flavoring agent, valued for its fruity and caramel-like notes. Its application falls under the general category of flavoring substances where its usage levels are governed by good manufacturing practices.

Other Industrial Uses

The high reactivity and good solvency of this compound lend it to a range of other industrial applications:

-

Solvents and Cleaning Agents: Due to its ability to dissolve a variety of organic compounds, it can be used in formulations for industrial cleaners and solvents.

-

Polymer Chemistry: this compound can be a monomer or a precursor to monomers used in the synthesis of specialty polymers.

Conclusion

This compound is a versatile and economically important chemical intermediate with a broad spectrum of industrial applications. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals is a primary driver of its demand. Furthermore, its role in enantioselective synthesis and as a flavoring agent highlights its significance in the production of high-value, specialized products. Ongoing research continues to explore new applications for this reactive molecule, promising to further expand its industrial relevance in the years to come.

Safety, handling, and storage guidelines for methyl pyruvate

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Methyl Pyruvate (B1213749)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for methyl pyruvate (CAS No. 600-22-6), tailored for professionals in research and drug development. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a colorless to light yellow, flammable liquid with a characteristic fruity odor.[1][2] It is the methyl ester of pyruvic acid and serves as an intermediate in various biochemical processes and a reagent in organic synthesis.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₃ | [1][4] |

| Molecular Weight | 102.09 g/mol | [1][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][5] |

| Boiling Point | 134-137 °C (273-279 °F) | [2][6][7] |

| Melting Point | -22 °C (-8 °F) | [8] |

| Flash Point | 39 °C (102.2 °F) - 49.0°C (120.2°F) (closed cup) | [6][9][10] |

| Density | 1.13 g/mL at 25 °C | [2][6] |

| Vapor Density | 3.52 | [11] |

| Vapor Pressure | 0.50 kPa at 20°C | [5] |

| Solubility | Soluble in ethanol, ether, chloroform, methanol (B129727), and acetone.[2][5] Slightly soluble in water.[2] | |

| Refractive Index | n20/D 1.404 | [2][6] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and poses several health hazards. It is crucial to understand its GHS classification to ensure appropriate handling and emergency response.

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [5][6][12] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [13][14] |

| Skin Sensitization | Category 1 / 1B | H317: May cause an allergic skin reaction | [12][13][14] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [13][14][15][16] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [12] |

Signal Word: Danger or Warning[5][13][14]

Hazard Pictograms:

Safe Handling Protocols

Proper handling techniques are essential to minimize exposure and prevent accidents.

General Handling Workflow

The following workflow outlines the standard procedure for handling this compound in a laboratory setting.

Detailed Handling Methodology

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[5][9][12] No smoking is permitted in the handling area.[5][12]

-

Static Discharge : Use explosion-proof electrical, ventilating, and lighting equipment.[5][7] Employ only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[5][7][9]

-

Personal Contact : Avoid contact with skin and eyes.[9][13] Do not breathe mists or vapors.[13][15]

-

Hygiene : Do not eat, drink, or smoke when using this product.[5] Wash hands and any exposed skin thoroughly after handling and before breaks.[5][9][12]

Storage and Incompatibility

Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.

Storage Conditions

-

Location : Keep in a dry, cool, and well-ventilated place.[5][12][13] A refrigerator/flammables cabinet is recommended, with a storage temperature of 2-8°C (36-46°F).[6][7][9]

-

Environment : Store away from heat, sparks, and sources of ignition.[7][9] The storage area should be locked up.[13]

Incompatible Materials

This compound is incompatible with the following substances and should be stored separately:

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[11][12] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.[5][13]

-

Skin Contact : Take off immediately all contaminated clothing.[5] Wash off with soap and plenty of water.[13][15] If skin irritation or a rash occurs, get medical advice.[5]

-

Inhalation : Move the person into fresh air.[13][15] If breathing is difficult, give oxygen.[11][13] If not breathing, give artificial respiration.[13][15] Get medical attention if you feel unwell.[5][13]

-

Ingestion : Rinse mouth with water.[15] Do not induce vomiting. Never give anything by mouth to an unconscious person.[9][15] Call a physician or poison control center if you feel unwell.[5][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9][13][15] For large fires, use water spray or fog.[9]

-

Specific Hazards : The substance is flammable and vapors may form explosive mixtures with air.[9][11] Vapors are heavier than air and may travel to a source of ignition and flash back.[9][11] Burning may produce irritating gases like carbon monoxide and carbon dioxide.[5][9]

-

Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9][15] Use water spray to cool containers exposed to fire.[9]

Accidental Release Measures (Spill Protocol)